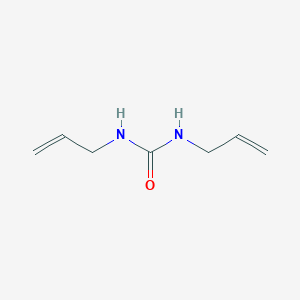

1,3-Diallylurea

描述

Strategic Importance of Diallylurea Scaffolds in Modern Chemical Science

The strategic value of the 1,3-Diallylurea scaffold lies in its capacity to act as a versatile intermediate and a functional monomer. In materials science, diallyl monomers are recognized as important components in the synthesis of polymers and biomaterials. tcichemicals.com The presence of two reactive allyl groups allows this compound to function as a cross-linking agent, enabling the formation of complex polymer networks. researchgate.net These networks are foundational to developing materials with tailored physical and chemical properties.

A particularly innovative and strategic application of this compound is in the field of proteomics and structural biology. nih.gov It has been identified as the first-of-its-kind MS-cleavable, photo-thiol-reactive cross-linker. nih.gov This dual functionality is of immense importance for chemical cross-linking/mass spectrometry (CXMS), a powerful technique used to study the structures of proteins and protein complexes. nih.gov The allyl groups can react with thiol-containing amino acid residues, such as cysteine, to form stable linkages, while the central urea (B33335) bond can be selectively cleaved under specific mass spectrometry conditions. nih.gov This cleavability simplifies data analysis and increases the reliability of identifying cross-linked sites, thereby providing crucial insights into protein architecture. nih.gov Furthermore, this compound is utilized as an intermediate in the synthesis of various heterocyclic compounds. scbt.com

Historical Trajectories and Foundational Discoveries Pertaining to Urea-Based Compounds

The scientific journey of urea-based compounds is deeply rooted in the history of chemistry and marks a pivotal shift in scientific understanding. Urea itself was first discovered in urine in the 18th century. wikipedia.org Early work by chemists like Herman Boerhaave and Hilaire Rouelle led to its isolation and initial characterization from this biological source. scitepress.orghekint.org At the time, the prevailing theory of "vitalism" postulated that organic compounds could only be produced by living organisms through a "vital force". hekint.org

This long-held doctrine was overturned in 1828 by the German chemist Friedrich Wöhler. nih.gov In a landmark experiment, Wöhler artificially synthesized urea by treating silver cyanate (B1221674) with ammonium (B1175870) chloride, demonstrating that an organic compound could be created from inorganic starting materials. wikipedia.orgkimiapars.com This achievement is widely considered the beginning of modern organic chemistry, as it bridged the gap between the inorganic and organic worlds. scitepress.org Wöhler's synthesis opened the door for the laboratory creation of countless organic molecules. Subsequently, the urea functional group became recognized for its ability to form stable hydrogen bonds, a property that would later be exploited in medicinal chemistry and materials science, setting the stage for the development and study of derivatives like this compound. nih.gov

Advanced Research Paradigms and Methodological Frameworks for this compound Investigations

Modern research on this compound employs sophisticated methodological frameworks to exploit its unique chemical properties. The most prominent advanced paradigm involves its application in structural proteomics, specifically through chemical cross-linking coupled with mass spectrometry (CXMS). nih.gov

The methodological framework for this application is multi-stepped:

Cross-Linking Reaction: this compound is used to link proteins. The process involves a radical-initiated hydrothiolation reaction between the diallylurea and the thiol groups of cysteine residues within or between proteins. nih.gov This reaction proceeds via an anti-Markovnikov mechanism and can be initiated by UV-A irradiation in the presence of a radical initiator, forming stable alkyl sulfide (B99878) bonds at physiological pH. nih.gov

Mass Spectrometry Analysis: After the cross-linking and subsequent enzymatic digestion of the protein, the resulting peptide mixture is analyzed by tandem mass spectrometry (MS/MS). nih.gov

Cleavage and Identification: During the MS/MS experiment, the central urea bond of the this compound cross-linker is efficiently cleaved upon collisional activation. nih.gov This cleavage generates a characteristic pattern of product ions, which serves as a clear signature for the presence of a cross-link. This feature significantly enhances the confidence and automation of identifying the exact locations of the linkages within the protein structure. nih.gov

This paradigm showcases a highly specialized use of this compound, moving beyond its role as a simple monomer to that of a high-precision tool for advanced biochemical investigation. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,3-bis(prop-2-enyl)urea | scbt.comnih.gov |

| CAS Number | 1801-72-5 | scbt.com |

| Molecular Formula | C₇H₁₂N₂O | scbt.comnih.govnih.gov |

| Molecular Weight | 140.18 g/mol | scbt.comnih.govnih.gov |

| Appearance | White to Almost white powder to crystal | tcichemicals.com |

| Melting Point | 90-93 °C | chemicalbook.com |

| Boiling Point | 56 °C at 10 mmHg | chemicalbook.com |

| Synonyms | N,N'-Diallylurea, Sinapoline | nih.gov |

Table 2: Research Application Profile of this compound in CXMS

| Feature | Description | Source(s) |

| Application Area | Structural Studies of Proteins and Protein Assemblies | nih.gov |

| Technique | Chemical Cross-Linking/Mass Spectrometry (CXMS) | nih.gov |

| Reactive Towards | Cysteine Residues (Thiols) | nih.gov |

| Reaction Type | Photo-Thiol-Reactive (Radical-initiated anti-Markovnikov hydrothiolation) | nih.gov |

| Key Feature | CID-MS/MS-Cleavable Urea Bond | nih.gov |

| Advantage | Improves reliability and automation of cross-link identification | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-bis(prop-2-enyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-5-8-7(10)9-6-4-2/h3-4H,1-2,5-6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWVOJLTHSRPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170917 | |

| Record name | NSC 102722 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801-72-5 | |

| Record name | N,N′-Di-2-propen-1-ylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1801-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 102722 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001801725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diallylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 102722 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diallylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIALLYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXM0XY469I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Reaction Engineering for 1,3 Diallylurea and Its Derivatives

Pioneering Synthetic Methodologies for 1,3-Diallylurea Elaboration

The creation of the this compound scaffold and its subsequent use as a building block rely on well-established and innovative synthetic strategies.

The synthesis of substituted ureas, including this compound, is fundamentally based on condensation reactions. A prominent example of a multicomponent reaction involving urea (B33335) is the Biginelli reaction, first reported in 1893. This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones. researchgate.net

Several mechanisms have been proposed for the Biginelli reaction. A widely accepted pathway begins with the acid-catalyzed condensation between the aldehyde and urea to form an N-acylimine ion intermediate. This intermediate then acts as an electrophile and is attacked by the enolate of the β-ketoester. The final step involves an intramolecular cyclization via amino group attack on the ester carbonyl, followed by dehydration to yield the final dihydropyrimidinone product. researchgate.net While the classical Biginelli reaction uses simple urea, the use of substituted ureas like this compound would lead to corresponding N,N'-disubstituted dihydropyrimidinone products.

Another relevant condensation reaction involves the interaction of urea with 1,3-dicarbonyl compounds. uu.nl Studies on the reaction between urea and malondialdehyde (MDA) derivatives under acidic conditions show the formation of aromatic pyrimidine (B1678525) end-products. uu.nl The mechanism proceeds through the formation of imine intermediates, which subsequently cyclize. The reactivity and the stability of the final product are highly dependent on the substituents on the dicarbonyl compound. uu.nl These mechanistic principles guide the synthesis of complex heterocyclic structures from urea-based precursors.

The unique structure of this compound (DAU), with its two terminal allyl groups, makes it a valuable intermediate for constructing more complex molecular architectures. A significant application is its use as a cleavable cross-linker for studying protein structures. nih.gov

DAU functions as the first photo-thiol-reactive cross-linker that is also cleavable by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). The reaction involves an anti-Markovnikov hydrothiolation, where the allyl groups of DAU react with the thiol groups of cysteine residues within proteins. nih.gov This reaction is initiated by a radical initiator upon UV-A irradiation, forming a stable thioether bond and effectively cross-linking different parts of a protein or different proteins in a complex. nih.gov The central urea bond is designed to be labile under MS/MS conditions, which simplifies data analysis for identifying the cross-linked sites. nih.gov The efficiency of this cross-linking reaction is dependent on the choice of radical initiator. nih.gov

Table 1: Radical Initiators for the Cross-Linking Reaction of this compound (DAU) with Thiols

| Radical Initiator | Description | Application Context |

|---|---|---|

| 2,2-dimethoxy-2-phenylacetophenone (DMPA) | A common photoinitiator used to generate radicals under UV light. | Screened for cross-linking DAU with cysteine and glutathione. nih.gov |

This application demonstrates the utility of this compound's allyl groups for covalent modification and the strategic placement of a cleavable linker, showcasing its role as a sophisticated synthetic intermediate.

Kinetic and Mechanistic Analyses of this compound Chemical Transformations

The chemical behavior of this compound, particularly the reactivity of its urea nitrogen atoms and allyl side chains, has been a subject of kinetic and mechanistic studies.

The nitrosation of N-substituted ureas is a significant transformation, as the resulting N-nitrosoureas are potent alkylating agents. Kinetic studies on 1,3-dialkylureas in acidic media provide a framework for understanding the nitrosation of this compound. researchgate.net The reaction involves the attack of a nitrosating agent (such as nitrous acid, H₂NO₂⁺) on the non-protonated urea molecule. researchgate.net

The reaction mechanism can be complex. For many nitrosation reactions, the rate-limiting step is the attack by the nitrosating agent on the substrate. researchgate.net However, for 1,3-dialkylureas, kinetic evidence, including the observation of a primary kinetic isotope effect, points to proton transfer to the solvent being the rate-limiting step in the proposed mechanism. researchgate.net The reaction rate is often subject to general base catalysis but shows an absence of catalysis by common nitrosation catalysts like halides. researchgate.netrsc.org

Table 2: Key Mechanistic Aspects of 1,3-Dialkylurea Nitrosation

| Mechanistic Feature | Observation | Implication | Reference |

|---|---|---|---|

| Rate-Limiting Step | Primary kinetic isotope effect observed. | Confirms proton transfer to the solvent as the slowest step. | researchgate.net |

| Catalysis | Reaction shows general base catalysis. | Consistent with a mechanism involving deprotonation. | researchgate.net |

| Catalyst Insensitivity | No catalysis observed by halide ions. | Atypical for many nitrosation reactions, suggesting a different pathway. | researchgate.netrsc.org |

Catalysis is key to unlocking and controlling the reactivity of this compound's functional groups. Catalytic systems can target either the urea moiety or the terminal allyl groups, enabling a wide range of selective transformations.

Catalysis at the Urea Core: Catalytic hydrogenation of urea derivatives represents a strategy for converting them into valuable chemicals. researchgate.net While not specific to this compound, studies show that the hydrogenation of various ureas to products like N-monomethylamines, formamides, and methanol (B129727) can be achieved with high selectivity. The selectivity of these reactions can be finely tuned by adjusting the acid-base environment through the use of specific additives in the catalyst system. researchgate.net This approach could potentially be applied to the reductive transformation of the this compound core.

Catalysis involving the Allyl Groups: The allyl groups are amenable to a variety of transition-metal-catalyzed reactions. Nickel-catalyzed hydrofunctionalization of 1,3-dienes is a powerful method for creating chiral allylic compounds. semanticscholar.org For instance, redox-neutral nickel catalysis has been used for the highly regio- and enantioselective Markovnikov hydrofluoroalkylation of 1,3-dienes. semanticscholar.org Applying such a system to this compound could introduce functional groups to the allyl chains with high stereocontrol.

Palladium-catalyzed reactions are also highly relevant. The hydroamidation of 1,3-dienes using palladium catalysts offers an atom-economical route to N-allyl amides with high regioselectivity for the linear product. nih.gov This type of catalysis could be envisioned for modifying the allyl groups of this compound or for synthesizing it from allylamine (B125299) and a suitable partner. Furthermore, other metal-catalyzed hydrofunctionalization reactions, including hydrosilylation and hydroarylation, have been extensively developed for 1,3-dienes, further expanding the potential catalytic transformations of the allyl moieties in this compound. mdpi.com

Coordination Chemistry of 1,3 Diallylurea: Ligand Design and Metallosupramolecular Architectures

Ligand Characterization and Coordination Modes of 1,3-Diallylurea

This compound possesses multiple potential coordination sites: the oxygen atom of the urea (B33335) group and the olefinic π-systems of the two allyl groups. This dual-functionality allows for a variety of coordination modes, leading to the formation of diverse and complex structures.

Donor Atom Involvement: Olefinic Pi-Coordination and Urea Oxygen Coordination to Metal Centers

The coordination of this compound to metal centers can involve either the "hard" urea oxygen atom or the "soft" olefinic groups of the allyl side chains. Research has shown that in complexes with soft metal ions like silver(I), both the urea oxygen and the allyl groups can participate in coordination. This dual coordination is a key factor in the formation of extended supramolecular structures. The interaction between the metal d-orbitals and the π-orbitals of the C=C double bond in the allyl groups is a classic example of olefin pi-coordination. Simultaneously, the lone pair of electrons on the urea oxygen atom can form a dative bond with the metal center. The specific mode of coordination is often influenced by the nature of the metal ion and the counter-anion present in the reaction.

Formation of Chelate Rings and Generation of Extended Coordination Polymers

The presence of two allyl groups in this compound provides the potential for chelation, where the ligand binds to a single metal center through multiple donor sites. This can lead to the formation of stable chelate rings. libretexts.org For instance, the ligand could potentially coordinate to a metal center via the urea oxygen and one of the olefinic groups, forming a seven-membered chelate ring.

More commonly, this compound acts as a bridging ligand, connecting multiple metal centers to form extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. nih.govrsc.org The ability of both the urea oxygen and the allyl groups to coordinate allows for the assembly of intricate networks. For example, the reaction of allylureas with silver salts has been shown to consistently produce one-dimensional coordination polymers. In these structures, the allyl arms and the urea oxygen atoms are coordinated to the silver atoms, demonstrating the ligand's propensity to facilitate the self-assembly of polymeric architectures. nih.gov The flexibility of the allyl chains plays a crucial role in dictating the final supramolecular structure. nih.govmarquette.edu

Spectroscopic and Structural Elucidation of Metal Complexes with this compound

The characterization of metal complexes of this compound relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction to determine their structure and bonding.

Investigations into Silver(I) Coordination Polymers: Self-Assembly and Structural Dynamics

Copper(I) Coordination Compounds: Structure-Property Relationships and Electronic Effects

The coordination chemistry of copper(I) with urea-type ligands is also an area of active research. mdpi.comelsevierpure.comresearchgate.net Copper(I), being a soft metal ion, is expected to interact favorably with the soft olefinic donors of this compound. The electronic properties of copper(I) complexes are highly dependent on the coordination environment. mdpi.comfairfield.edu The nature of the ligands, including their steric and electronic properties, can significantly influence the structure and reactivity of the resulting copper(I) complexes. elsevierpure.com For instance, the coordination of this compound to a copper(I) center would likely involve the olefinic groups, potentially in conjunction with the urea oxygen, leading to complexes with interesting electronic and photophysical properties. mdpi.com Although detailed structural and spectroscopic data for copper(I) complexes of this compound are not extensively documented in the provided search results, studies on related copper(I) complexes with other N- and S-donor ligands provide a framework for understanding the potential structures and properties. mdpi.comelsevierpure.comresearchgate.netresearchgate.net

Catalytic Efficacy of this compound Metal Complexes in Organic Transformations

Metal complexes are widely used as catalysts in a variety of organic transformations. researchgate.netresearchgate.netnih.govresearchgate.net The catalytic activity of a metal complex is intrinsically linked to the nature of the metal center and the surrounding ligands. The ligands can influence the catalyst's stability, solubility, and the stereochemical outcome of the reaction.

While there is a broad interest in the catalytic applications of silver and copper complexes, nih.govresearchgate.netmdpi.comnih.gov specific studies detailing the catalytic efficacy of this compound metal complexes in organic transformations are not prominently featured in the available literature. However, the presence of accessible coordination sites on the metal centers within potential this compound complexes suggests that they could be explored as catalysts. For instance, the olefinic groups of the ligand could play a role in substrate activation or in modulating the electronic properties of the metal center to enhance its catalytic performance. Future research in this area could uncover potential applications in reactions such as hydrofunctionalization, cross-coupling, or polymerization. nih.govmdpi.com

Polymer Science and Advanced Materials Utilizing 1,3 Diallylurea

1,3-Diallylurea as a Core Monomer in Polymerization Systems

As a diallyl compound, this compound can participate in radical polymerization. The presence of two allyl functional groups allows it to act as a constitutional unit in a polymer backbone. The polymerization of diallyl monomers is often characterized by a cyclopolymerization mechanism. In this process, the propagating radical center on one allyl group of the monomer undergoes an intramolecular cyclization reaction to form a cyclic repeating unit within the polymer chain. This is in competition with the intermolecular propagation that leads to the formation of linear polymer chains with pendant allyl groups.

The general reactivity of allyl monomers in radical polymerization can be lower compared to vinyl monomers due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position. However, the use of appropriate initiators and reaction conditions can favor polymer formation. When used as a comonomer, this compound can introduce both the urea (B33335) functionality and residual unsaturation (from the second allyl group if not involved in cyclization) along the polymer chain. These groups can then be used for post-polymerization modifications or as sites for subsequent cross-linking.

The incorporation of the urea group into the polymer backbone is significant. The urea linkage is known for its ability to form strong hydrogen bonds. These intermolecular interactions can act as physical cross-links, significantly influencing the mechanical and thermal properties of the resulting polymer. By copolymerizing this compound with other monomers, it is possible to create a range of materials, from soft elastomers to more rigid plastics, where the properties are tuned by the concentration of the urea-containing monomer.

Tailored Cross-linking Applications of this compound in Polymer Science

The bifunctional nature of this compound makes it an effective cross-linking agent. Cross-linking transforms a system of linear or branched polymer chains into a single, continuous three-dimensional network, leading to significant changes in material properties, including increased modulus, improved thermal stability, and decreased solubility.

The introduction of this compound as a cross-linker allows for the precise control over the architecture of the polymer network. The distance between the two allyl groups and the rotational freedom around the urea bond influence the geometry of the cross-links. When both allyl groups of a this compound molecule react with different polymer chains, they form a covalent bridge, creating a network junction.

A notable application of this compound is in the design of functional polymers through specific chemical reactions. Research has demonstrated its use as a photo-thiol-reactive cross-linker. In this role, this compound can be used to cross-link polymers that contain thiol (-SH) groups.

The synthesis of such a functional polymer system involves a two-step process. First, a polymer backbone with pendant thiol groups is prepared. This can be achieved by copolymerizing a standard monomer with a thiol-containing monomer or by post-polymerization modification of a suitable precursor polymer. In the second step, this compound is introduced into the polymer system. Upon exposure to UV-A irradiation in the presence of a radical initiator, the allyl groups of this compound undergo an anti-Markovnikov hydrothiolation reaction with the thiol groups on the polymer chains. This "click" type reaction is efficient and forms stable alkyl sulfide (B99878) linkages, effectively cross-linking the polymer chains.

This method allows for the creation of hydrogels and other cross-linked materials under mild conditions. The ability to initiate the cross-linking with light provides excellent spatial and temporal control over the process, which is advantageous in applications such as photolithography and the fabrication of micro-structured materials. A study highlighted the use of this compound as a cleavable cross-linker in protein studies, where the central urea bond can be broken under specific conditions in mass spectrometry, a feature that could be exploited in the design of reversible or degradable polymer networks.

Biological and Medicinal Chemistry Investigations of 1,3 Diallylurea

Molecular and Cellular Interaction Studies of 1,3-Diallylurea

This compound (DAU) is a substituted urea (B33335) derivative whose interactions at the molecular level are primarily characterized by its function as a cross-linking agent. The core of its reactivity lies in the two allyl groups attached to the urea backbone. These groups can form covalent bonds with biological molecules, particularly proteins.

The mechanism of action involves the reaction of this compound with thiol groups found in the cysteine residues of proteins. This interaction leads to the formation of stable cross-links, a property that is extensively utilized in protein structural studies to stabilize protein complexes for analysis. The reaction is a photo-initiated, radical-mediated anti-Markovnikov hydrothiolation. science.gov This specific reactivity allows researchers to connect different parts of a protein or different proteins within a complex, providing insights into their three-dimensional structure and spatial arrangement within a cellular context.

Anti-proliferative and Cytotoxic Activities in Cancer Research

Research has pointed to the potential anti-tumor properties of this compound. Studies have indicated that repeated administration of the compound can inhibit tumor growth in animal models, suggesting a potential for therapeutic applications in oncology. Some investigations have reported that this compound exhibits cytotoxic activity, particularly against certain cervical cancer cell lines. The proposed mechanism for these anticancer effects involves the selective inhibition of protein kinases, such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting CDKs, this compound may disrupt the proliferation of cancer cells. Furthermore, some large-scale chemogenomic fitness screens have included this compound to study cellular responses to various chemical perturbations. nih.gov

However, it is noted that a significant portion of the research on the anti-proliferative effects of urea derivatives has focused on compounds structurally related to, but distinct from, this compound. researchgate.net For instance, studies on other urea and diurea derivatives have demonstrated cytotoxic activity by mechanisms such as DNA intercalation.

Antimicrobial Properties of this compound and its Functionalized Analogues

The direct antimicrobial activity of this compound is not extensively documented in dedicated studies. However, its derivatives and related compounds have been investigated for such properties. For example, this compound has been used as a starting material in the synthesis of 1,3,6-trisubstitutedpyrimidine-2,4-diones. derpharmachemica.com Some of these resulting compounds have shown moderate antimicrobial activity against various bacterial strains. derpharmachemica.com

In a separate study, silver(I) complexes incorporating a derivative of this compound, specifically 1,3-diallylbenzimidazolin-2-one, were synthesized and tested for antimicrobial activity. researchgate.net These complexes displayed moderate antifungal activity. researchgate.net The broader class of related compounds, such as 1,3-diorganylimidazolidinium salts, has also been evaluated, with some showing selective and effective antibacterial activity against both gram-positive and gram-negative bacteria. This suggests that while this compound itself may not be a primary antimicrobial agent, its scaffold is a useful base for developing functionalized analogues with significant antimicrobial properties.

Interactive Table: Research on Antimicrobial Activity of this compound and its Derivatives

| Compound Class | Specific Compound(s) | Target Organisms | Observed Activity |

| Pyrimidine-2,4-diones | 1,3-diallyl-6-methylpyrimidine-2,4-dione | S. aureus, E. coli, P. aeruginosa, B. subtilis, C. albicans | Moderate antibacterial activity. derpharmachemica.com |

| Silver(I) Complexes | Silver(I) complexes of 1,3-diallylbenzimidazolin-2-one | Fungi | Moderate antifungal activity. researchgate.net |

Applications in Chemical Proteomics and Structural Biology

This compound has emerged as a valuable tool in the fields of chemical proteomics and structural biology, primarily due to its unique characteristics as a cross-linking reagent.

This compound is recognized as a photo-thiol-reactive cross-linker that specifically targets cysteine residues. science.govresearchgate.net Cysteine's relatively low abundance in proteins makes it an ideal target for specific chemical modification. researchgate.net The reaction between the allyl groups of DAU and the thiol groups of cysteine residues is highly efficient. science.gov This specificity is crucial in mass spectrometry (MS)-based proteomics, where unambiguous identification of cross-linked peptides is necessary to map protein-protein interactions or determine protein conformations. researchgate.netacs.org

A key advantage of DAU is that it is MS-cleavable. yulab.org The central urea bond can be efficiently broken during tandem mass spectrometry (MS/MS) experiments through collision-induced dissociation (CID). science.govresearchgate.net This cleavage generates characteristic product ions that simplify the identification of the cross-linked peptides in complex mixtures, thereby improving the reliability of automated data analysis. science.govresearchgate.net

The cross-linking reaction of this compound is not spontaneous; it is a photo-activated process. science.gov The reaction is an anti-Markovnikov hydrothiolation that requires a radical initiator and UV-A irradiation (typically around 365 nm) to proceed. science.govresearchgate.net This radical-mediated thiol-ene reaction is efficient and yields stable alkyl sulfide (B99878) products. science.govscience.gov

The ability to control the reaction with light provides temporal control over the cross-linking process. The reaction can be performed under physiological pH and at low temperatures (e.g., 4 °C), which helps to preserve the native structure of proteins and protein complexes during the experiment. science.govresearchgate.net This controlled activation is particularly useful for protein conformational studies, allowing researchers to "capture" specific conformational states of proteins or protein complexes at a desired moment.

Interactive Table: Properties of this compound as a Cross-linking Reagent

| Property | Description |

| Reactivity | Photo-thiol-reactive; targets cysteine residues. science.govresearchgate.net |

| Mechanism | Radical-initiated anti-Markovnikov hydrothiolation (a type of thiol-ene "click reaction"). science.govscience.gov |

| Activation | Requires a radical initiator and UV-A irradiation. science.gov |

| Cleavability | The central urea bond is cleavable by collision-induced dissociation (CID) in a mass spectrometer. science.govyulab.org |

| Reaction Conditions | Can be performed at physiological pH and low temperatures. science.govresearchgate.net |

The radical-mediated hydrothiolation reaction of this compound is considered a type of "click chemistry". science.gov The term "click chemistry" describes reactions that are highly efficient, specific, and produce minimal byproducts, making them ideal for complex biological environments. The thiol-ene reaction of DAU proceeds via an orthogonal "click reaction," meaning its reactivity is specific to thiols and does not interfere with other chemical reactions or functional groups present in a biological system. science.gov

This orthogonality is a significant advantage in chemical proteomics. It allows for multi-step or multi-target experimental designs. For instance, researchers can use this compound to probe cysteine-cysteine proximities while employing a different, orthogonal click reaction (like the copper-catalyzed azide-alkyne cycloaddition) to label other parts of the proteins or introduce other functionalities. rsc.org This enables the simultaneous investigation of different aspects of protein interactions or the construction of more complex molecular assemblies. Such strategies are powerful for dissecting intricate protein-protein interaction networks and understanding the complex mechanisms of cellular function.

Multicomponent Reaction Methodologies in Drug Discovery and Development featuring this compound

Multicomponent reactions (MCRs) have emerged as a powerful and efficient tool in medicinal chemistry for the rapid generation of diverse compound libraries. beilstein-journals.org These reactions, in which three or more starting materials combine in a single synthetic operation to form a complex product, offer significant advantages in terms of atom economy, convergence, and operational simplicity. beilstein-journals.org The products of MCRs often possess significant structural complexity and diversity, making them ideal candidates for lead discovery and optimization in drug development programs. nih.gov

While the use of various substituted ureas in MCRs like the Biginelli and Ugi reactions is well-documented for the synthesis of biologically active molecules, specific research detailing the incorporation of this compound into these synthetic pathways and the subsequent biological evaluation of the resulting products is not extensively available in the public domain. The Biginelli reaction, a cornerstone of MCRs, typically involves the condensation of an aldehyde, a β-ketoester, and a urea or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org These DHPM scaffolds are present in numerous pharmacologically active compounds, including calcium channel blockers and antihypertensive agents. wikipedia.org Similarly, the Ugi reaction, another prominent MCR, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to yield α-acylamino carboxamides, which serve as valuable peptidomimetics.

The allyl groups of this compound offer potential for post-MCR modifications, allowing for further diversification of the molecular scaffold. However, without specific studies on the use of this compound in these and other MCRs, a detailed analysis of its role and the biological activities of its derivatives in this context cannot be provided at this time. The following sections would typically present detailed research findings, including data on the biological activities of this compound-derived compounds from MCRs.

Agricultural Science and Environmental Applications of 1,3 Diallylurea

Efficacy and Mechanism of 1,3-Diallylurea as a Pest Control Agent

Research into the insecticidal properties of urea (B33335) and thiourea (B124793) derivatives has indicated their potential as pest control agents. While specific, detailed efficacy data for this compound against a broad spectrum of pests remains a subject of ongoing investigation, some studies have pointed towards its potential activity. For instance, some literature suggests that this compound may have a notable effect in the control of aphids.

The proposed mechanism of action for related thiourea insecticides often involves the disruption of mitochondrial respiration in the target pest. Specifically, the thiourea compound can be converted into a more active carbodiimide (B86325) form, which then inhibits mitochondrial ATPase. This disruption of cellular energy production ultimately leads to the death of the insect. dal.ca While this provides a potential framework for understanding how this compound might function as an insecticide, further research is required to elucidate its precise mode of action and to quantify its effectiveness against specific pest species like the green peach aphid (Myzus persicae).

Herbicidal Potential and Selectivity Studies of this compound

The herbicidal properties of urea derivatives are well-documented in agricultural science. These compounds can interfere with various physiological processes in plants, leading to growth inhibition and mortality. The potential for this compound as a herbicide has been considered within this broader class of compounds.

The selectivity of urea-based herbicides is a critical factor for their practical application, determining their ability to control weeds without harming the desired crop. Studies on other urea derivatives have shown that selectivity can be attributed to differential metabolism rates between plant species. For example, some crops can detoxify the herbicide through processes like N-demethylation at a much faster rate than weed species, rendering them tolerant. nih.gov The investigation into whether this compound exhibits similar selective herbicidal action is a key area for future research. This would involve screening against a variety of weed and crop species to determine its efficacy and safety margins.

Development of Controlled-Release Systems for Agrochemistry Incorporating this compound

Controlled-release (CR) technology offers a promising approach to enhance the efficiency and reduce the environmental impact of agrochemicals. researchgate.net By encapsulating an active ingredient in a protective matrix, its release into the environment can be slowed and sustained over time. This approach can be particularly beneficial for compounds like urea and its derivatives, which are used as fertilizers and pesticides. researchgate.netgoogle.com

The development of controlled-release formulations for this compound could offer several advantages. It could prolong its potential pesticidal or herbicidal activity, reduce the frequency of application, and minimize potential runoff and leaching into non-target areas. Various materials, including biodegradable polymers, have been explored for creating such formulations. researchgate.net Research in this area would focus on developing a stable and effective CR system for this compound and evaluating its release kinetics and performance under different environmental conditions.

Investigation of Allelopathic Effects and Plant-Mediated Interactions of this compound

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. frontiersin.orgnih.gov In the context of agriculture, understanding the allelopathic potential of a compound can open new avenues for weed management and influencing plant-plant interactions.

The investigation into the allelopathic effects of this compound would involve assessing its impact on the germination and growth of various plant species. Such studies would typically involve laboratory bioassays where seeds of target plants are exposed to different concentrations of the compound. researchgate.netmdpi.com Researchers would measure parameters like germination rate, root and shoot length, and seedling biomass to determine any inhibitory or stimulatory effects. mdpi.com While the phytotoxicity of urea itself and some of its inhibitors has been studied, indicating that high concentrations can be detrimental to plant growth, specific research into the allelopathic potential of this compound is needed to understand its role in plant-mediated interactions. nih.govnih.gov

Advanced Analytical and Computational Studies on 1,3 Diallylurea

Spectroscopic Characterization Techniques for 1,3-Diallylurea Structures

Spectroscopic methods play a crucial role in the structural elucidation and characterization of this compound, providing information about its molecular composition, functional groups, and structural dynamics.

High-Resolution Mass Spectrometry for Molecular Identification and Cross-link Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique used for the precise determination of the molecular weight of this compound and for the analysis of its involvement in chemical reactions, particularly in cross-linking studies. This compound has been introduced as a mass spectrometry-cleavable, photo-thiol-reactive cross-linker researchgate.netacs.orgnih.govacs.orgacs.orgresearchgate.netacs.org. In this application, DAU undergoes an anti-Markovnikov hydrothiolation with cysteine residues upon UV-A irradiation in the presence of a radical initiator researchgate.netacs.orgnih.govacs.orgresearchgate.netacs.org. This reaction yields stable alkyl sulfide (B99878) products researchgate.netacs.orgnih.govresearchgate.net.

A key feature of DAU as a cross-linker is the efficient cleavage of its central urea (B33335) bond upon collisional activation during tandem MS experiments researchgate.netnih.govacs.orgresearchgate.netacs.orgnih.gov. This fragmentation generates characteristic product ions that significantly improve the reliability of automated cross-link identification researchgate.netnih.govacs.orgresearchgate.netacs.org. High-resolution mass spectrometry allows for the identification of direct sites of interaction between crosslinked amino acids, thereby providing detailed spatial information crucial for structural studies of proteins and protein assemblies researchgate.net. The use of MS-cleavable cross-linkers like DAU is increasingly important for facilitating automated data analysis in complex biological samples acs.orgnih.govacs.orgresearchgate.netacs.org.

Nuclear Magnetic Resonance Spectroscopy for Elucidating Molecular Dynamics and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure and studying the dynamics and conformation of organic compounds. Studies involving this compound or its derivatives have utilized 1H NMR and 13C NMR spectroscopy to characterize these compounds amazonaws.com. NMR, in conjunction with other spectroscopic techniques, contributes to the comprehensive elucidation of molecular structures sciepub.com. While specific detailed NMR data for this compound were not extensively provided in the search results, the application of this technique is fundamental in confirming the structure and investigating the behavior of such molecules in solution.

Vibrational and Electronic Spectroscopy for Functional Group Analysis and Electronic Structure

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its vibrational modes. The IR spectrum of this compound (also known as Urea, N,N'-di-2-propenyl-) has been recorded and is available in databases, although a digitized version may not always be readily accessible nist.gov. IR spectroscopy is commonly used for analyzing functional groups in organic compounds nih.gov. Joint studies employing IR spectroscopy alongside other techniques have been conducted on N,N'-diallylureas, indicating its utility in characterizing this class of compounds researchgate.netresearchgate.net.

Electronic spectroscopy, such as UV-Vis spectroscopy, is used to study electronic transitions within a molecule, providing insights into its electronic structure and the extent of conjugation. UV-Vis spectroscopy is based on the absorption of electromagnetic radiation in the ultraviolet and visible regions, leading to the promotion of electrons from occupied to unoccupied molecular orbitals lkouniv.ac.in. This technique can be used to analyze conjugation and distinguish between conjugated and non-conjugated compounds lkouniv.ac.in. This compound is listed as a reagent used with UV-VIS Spectrophotometers myskinrecipes.com. Raman spectroscopy can also provide information related to electronic structure through the analysis of vibrational modes coupled to electronic transitions stfc.ac.uk. Joint IR and Raman spectroscopic studies can offer a more complete picture of molecular vibrations and structure lippertt.ch.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods complement experimental techniques by providing insights into the electronic structure, reactivity, and interactions of this compound at a molecular level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, geometries, vibrational frequencies, and other properties of molecules ijcce.ac.irrsc.orgmdpi.comnih.gov. DFT calculations can provide quantitative and qualitative information about structural, electronic, and spectral features mdpi.com. Joint studies have utilized DFT calculations alongside experimental techniques like IR spectroscopy to study the self-aggregation of N,N′-diallylureas researchgate.net. DFT is a powerful tool for understanding the relationship between the electronic structure and the properties and reactivity of organic molecules ijcce.ac.ir.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and analyze molecular behavior. It is an important tool for understanding structure-activity relationships and elucidating the mechanisms of molecular interactions unifap.br. Molecular modeling programs can calculate physicochemical properties and visualize electronic and steric features relevant to interactions with macromolecules unifap.br. While the search results highlight the use of this compound as a cross-linker in studies investigating protein-protein interactions using mass spectrometry researchgate.netlkouniv.ac.inijcce.ac.irresearchgate.net, which often involve subsequent structural modeling based on cross-linking data, explicit details regarding molecular modeling or docking simulations of this compound as a ligand interacting with specific targets were not prominently featured in the provided snippets. However, the general principles of molecular modeling and docking simulations are applicable to studying the potential interactions of this compound with biological or other molecular targets if relevant interactions were to be investigated.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are powerful computational tools widely employed in drug discovery and chemical research to establish mathematical models correlating chemical structure with biological activity or other properties. QSAR aims to identify and quantify the structural features of molecules that are responsible for their observed activity, allowing for the prediction of the activity of new, untested compounds and guiding the rational design of novel derivatives with improved properties. Cheminformatics involves the use of computational techniques to handle, analyze, and utilize chemical information. nih.govuni.lu

These methodologies typically involve several steps: defining a dataset of compounds with measured activities, calculating molecular descriptors that represent various physicochemical and structural properties of the molecules, building statistical models (using techniques such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), or Genetic Function Approximation (GFA)) that relate the descriptors to the activity, and validating the predictive power of the models. Two-dimensional (2D) QSAR uses descriptors derived from the molecular graph or formula, while three-dimensional (3D) QSAR, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA), incorporates the three-dimensional structure and associated fields (e.g., steric and electrostatic) around the molecules.

Cheminformatics complements QSAR by providing tools for data curation, visualization, and analysis of large chemical datasets, as well as methods for virtual screening and scaffold hopping. nih.govuni.lu Molecular descriptors can include a wide range of parameters, such as topological indices, electronic properties (e.g., molecular orbital energies, dipole moment), hydrophobic parameters (e.g., octanol-water partition coefficient), and steric descriptors.

While QSAR and cheminformatics have been successfully applied to a diverse array of chemical classes to study various biological activities, including antiviral, antimalarial, anti-inflammatory, anti-tubercular nih.gov, anti-tumor, and receptor binding activities, searches for specific, detailed research findings and data tables focusing on QSAR or cheminformatics studies specifically of this compound derivatives did not yield relevant results in the consulted literature. Therefore, a detailed analysis of the structure-activity relationships and cheminformatics aspects specific to this compound class, supported by dedicated data tables from such studies, cannot be provided based on the current search.

However, if QSAR and cheminformatics studies were to be conducted on a series of this compound derivatives, they would likely involve:

Descriptor Calculation: Computing a variety of 2D and 3D molecular descriptors to capture the structural nuances introduced by substituents on the urea nitrogen atoms and potentially on the allyl groups. These could include descriptors related to lipophilicity, electronic distribution, hydrogen bonding capacity, molecular size, and shape.

Activity Correlation: Developing statistical models to correlate these descriptors with a specific biological activity (e.g., enzyme inhibition, receptor binding affinity, or cellular effect) measured for the this compound derivatives.

Model Validation: Rigorously validating the developed QSAR models using internal (e.g., cross-validation) and external validation techniques to ensure their robustness and predictive power for new compounds.

Interpretation: Interpreting the significant descriptors in the validated models to gain insights into the structural requirements for optimal activity. This would help understand how modifications to the this compound scaffold influence the desired biological effect.

Virtual Screening and Design: Utilizing the validated QSAR models and cheminformatics tools for virtual screening of databases to identify potential lead compounds with predicted high activity or for the rational design of novel this compound derivatives with improved properties. nih.govuni.lu

Such studies would be crucial for understanding how structural variations in the diallylurea core and its substituents impact biological interactions and could guide the synthesis of more potent and selective agents, if a relevant biological activity for this class of compounds were identified.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Diallylurea, and how can purity be validated experimentally?

- Methodological Answer : this compound is synthesized via the reaction of allyl isocyanate with allylamine under controlled conditions. Purity validation requires techniques such as high-performance liquid chromatography (HPLC) to assess chemical homogeneity and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Differential scanning calorimetry (DSC) can further verify thermal stability . For reproducibility, experimental protocols should include stoichiometric ratios, solvent selection (e.g., anhydrous tetrahydrofuran), and inert atmosphere conditions to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound in complex mixtures?

- Methodological Answer :

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) can identify molecular ions and fragmentation patterns, particularly useful for detecting cross-linking byproducts .

- Fourier-transform infrared spectroscopy (FT-IR) : Validates functional groups (e.g., urea carbonyl stretch at ~1640 cm⁻¹).

- Reverse-phase HPLC : Separates this compound from impurities using a C18 column and acetonitrile/water gradient elution. Calibration with authentic standards is critical for quantification .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s role as a photo-activatable cross-linker in protein-protein interaction studies?

- Methodological Answer :

- Experimental Design :

Protein Selection : Use cysteine-rich proteins (e.g., p53) due to this compound’s selectivity for thiol groups .

Photo-activation Parameters : Optimize UV wavelength (e.g., 365 nm) and exposure time to balance cross-linking efficiency and protein denaturation.

Controls : Include non-irradiated samples and competitive inhibitors (e.g., free cysteine) to confirm specificity.

Validation : Use tandem MS (MS/MS) to identify cross-linked peptides and computational tools (e.g., XlinkX) for data analysis .

- Data Interpretation : Compare cross-linking patterns under varying conditions (pH, temperature) to infer interaction dynamics .

Q. How should researchers address contradictions in reported cross-linking efficiencies of this compound across different experimental systems?

- Methodological Answer :

- Comparative Analysis : Replicate studies using standardized protocols (e.g., buffer composition, protein concentrations) to isolate variables. For example, discrepancies in E. coli ribosome studies may arise from differences in accessibility of cysteine residues .

- Statistical Validation : Apply multivariate regression to assess the impact of factors like irradiation intensity or reactant molar ratios.

- Literature Synthesis : Review structural data (e.g., crystallography) to determine steric hindrance effects on cross-linking efficiency .

Q. What strategies ensure reproducibility when integrating this compound into in vivo protein interaction studies, such as in Drosophila embryos?

- Methodological Answer :

- Sample Preparation : Use embryo fixation protocols to preserve native protein conformations prior to cross-linker application.

- Workflow Rigor : Document all steps, including quenching unreacted cross-linkers (e.g., with β-mercaptoethanol) and optimizing lysis buffers to avoid artifactual interactions.

- Data Transparency : Share raw MS files and processing parameters in public repositories (e.g., PRIDE) for independent validation .

Methodological Considerations from Evidence

- Experimental Reproducibility : Follow guidelines from Beilstein Journal of Organic Chemistry for detailed method descriptions, including instrument calibration and raw data archiving .

- Literature Integration : Use tools like SciFinder or Reaxys to identify gaps in this compound applications (e.g., unexplored reactivities with non-cysteine residues) .

- Ethical Reporting : Disclose limitations, such as potential side reactions with non-target amino acids, in discussion sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。